molecular formula C10H14N2O2S B12984785 N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide CAS No. 1306607-06-6

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide

Cat. No.: B12984785
CAS No.: 1306607-06-6
M. Wt: 226.30 g/mol
InChI Key: MQJABNPBKCFCGT-UHFFFAOYSA-N
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Description

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide is a chemical compound that belongs to the class of isoindole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide typically involves the reaction of isoindole derivatives with sulfonamide groups. One common method involves the reaction of 2,3-dihydro-1H-isoindole with dimethylamine and a sulfonyl chloride derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2,3-dihydro-1H-isoindole-5-sulfonamide
  • N,N-diethyl-2,3-dihydro-1H-isoindole-5-sulfonamide
  • N,N-dimethyl-2,3-dihydro-1H-isoindole-4-sulfonamide

Uniqueness

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group and the sulfonamide group at specific positions on the isoindole ring can result in distinct interactions with molecular targets, leading to unique biological effects .

Properties

CAS No.

1306607-06-6

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide

InChI

InChI=1S/C10H14N2O2S/c1-12(2)15(13,14)10-4-3-8-6-11-7-9(8)5-10/h3-5,11H,6-7H2,1-2H3

InChI Key

MQJABNPBKCFCGT-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(CNC2)C=C1

Origin of Product

United States

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